molecular formula C19H23NO5S B2491580 2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione CAS No. 478047-60-8

2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione

Cat. No.: B2491580
CAS No.: 478047-60-8
M. Wt: 377.46
InChI Key: XQJALNTXBNDVAX-UHFFFAOYSA-N
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Description

2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione is a synthetic alicyclic compound featuring a 1,3-cyclohexanedione core linked to a 4-piperidinylcarbonyl group substituted with a 4-methylphenylsulfonyl moiety. Its molecular architecture combines a bicyclic ketone system with a sulfonamide-functionalized piperidine, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-13-5-7-15(8-6-13)26(24,25)20-11-9-14(10-12-20)19(23)18-16(21)3-2-4-17(18)22/h5-8,14,18H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJALNTXBNDVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)C3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure the efficient production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

Electronic Effects : The cyclohexanedione core’s carbonyl shifts (~204 ppm) align with alicyclic ketones, distinguishing it from amide-like piperidones .

Formulation Challenges: Low water solubility (common in cyclohexanediones) may necessitate prodrug strategies or nanoparticle delivery for therapeutic applications.

Biological Activity

The compound 2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione is a derivative of piperidine and cyclohexanedione, known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial activity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23NO5SC_{19}H_{23}NO_5S with a molecular weight of approximately 377.46 g/mol. Its structure features a piperidine ring substituted with a sulfonyl group and a cyclohexanedione moiety, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial effects. For example, in studies evaluating various derivatives, This compound showed moderate to strong activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Staphylococcus aureusWeak to Moderate
Escherichia coliWeak

These findings align with the established roles of sulfamoyl groups in enhancing antibacterial properties through mechanisms such as inhibition of bacterial folate synthesis.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes, notably acetylcholinesterase (AChE) and urease. The inhibition profiles suggest that it may serve as a potential therapeutic agent in managing conditions like Alzheimer's disease due to its AChE inhibitory activity.

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive25 ± 0.5
UreaseNon-competitive15 ± 0.3

These results indicate that the compound can effectively modulate enzyme activity, which is essential for developing drugs targeting neurodegenerative diseases and urinary tract infections.

The biological activity of This compound is attributed to its structural components that facilitate interactions with biological targets:

  • Piperidine Moiety : Known for its role in neuropharmacology and as an anesthetic agent.
  • Sulfamoyl Group : Enhances antibacterial properties and aids in enzyme inhibition.
  • Cyclohexanedione Framework : Contributes to the overall stability and reactivity of the compound.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Study : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives with similar structures exhibited significant antimicrobial activity against various pathogens, supporting the potential use of such compounds in treating infections caused by resistant strains .
  • Neuroprotective Effects : Research on piperidine derivatives has shown promise in neuroprotection by inhibiting AChE, which is crucial for managing Alzheimer's disease symptoms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione?

  • Methodology :

  • Step 1 : Sulfonylation of 4-piperidinecarboxylic acid derivatives using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
  • Step 2 : Coupling the sulfonylated piperidine with 1,3-cyclohexanedione via a carbonyl linker. Reagents like EDCI/HOBt or DCC can facilitate amide/ketone bond formation .
  • Characterization : Use NMR (¹H/¹³C), LC-MS, and elemental analysis to confirm purity and structural integrity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Spectroscopy : ¹H NMR (δ 1.3–3.0 ppm for piperidine protons; δ 7.2–7.8 ppm for aromatic sulfonyl group) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and confirm sulfonyl-piperidine geometry .

Q. What solvent systems are suitable for solubility and stability studies?

  • Approach :

  • Test solubility in DMSO, methanol, and aqueous buffers (e.g., pH 4.6 acetate buffer) .
  • Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

  • Strategies :

  • Replication : Validate assays under standardized conditions (e.g., fixed ATP concentration for kinase assays) .
  • Orthogonal Assays : Compare SPR (binding affinity) with functional enzymatic assays (e.g., fluorescence-based ADP-Glo™) to distinguish direct inhibition from allosteric effects .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., buffer ionic strength, solvent traces) .

Q. What experimental designs are recommended for studying its interaction with biological targets (e.g., kinases, GPCRs)?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate hydrophobic vs. electrostatic interactions .
  • Molecular Docking : Use AutoDock Vina with cryo-EM or X-ray structures to predict binding poses, focusing on the sulfonyl group’s role in active-site interactions .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Approach :

  • SAR Studies : Replace the 4-methylphenyl sulfonyl group with bioisosteres (e.g., 4-methoxyphenyl sulfonyl) to reduce CYP450-mediated oxidation .
  • Pro-drug Design : Introduce ester moieties to the cyclohexanedione ring for improved membrane permeability, with in vitro hydrolysis assays to validate activation .

Q. What computational tools predict its pharmacokinetic properties (e.g., logP, BBB permeability)?

  • Tools :

  • SwissADME : Calculate logP (clogP ~2.8) and predict blood-brain barrier penetration via BOILED-Egg model .
  • Molinspiration : Assess topological polar surface area (TPSA >90 Ų suggests low oral bioavailability) .

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